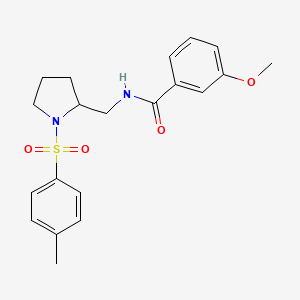

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds is determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Benzamide compounds exhibit various chemical reactions, including antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamide compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Applications De Recherche Scientifique

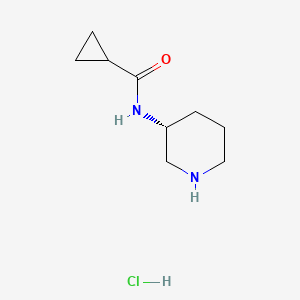

Enantioselective Synthesis

This compound is associated with the enantioselective synthesis of complex molecules. For instance, research has focused on the synthesis of 2,3-disubstituted piperidines starting from (S)-methylpyroglutamate, demonstrating the utility of related chemical structures in the preparation of compounds with potential biological activity (O. Calvez, A. Chiaroni, N. Langlois, 1998).

Synthesis for Radiopharmaceuticals

Another application involves the synthesis of precursors for radiopharmaceuticals. A study described a high-yield synthesis approach for (S)-BZM and its analogs, highlighting the importance of such compounds in the preparation of diagnostic agents (M. Bobeldijk et al., 1990).

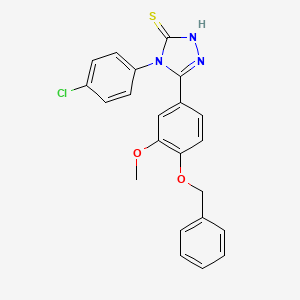

Neuroleptic Activity

Research into benzamides of N,N-disubstituted ethylenediamines, including structures similar to 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, has shown potential neuroleptic (antipsychotic) activities. These studies examine the relationship between chemical structure and inhibitory effects on stereotyped behavior in animal models, contributing to the development of new psychiatric medications (S. Iwanami et al., 1981).

Orientations Futures

Future research on “3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” and similar benzamide compounds could focus on their potential applications in various fields, including medicine and industry . In vivo biochemical tests of effective amides can be carried out in different fields of application .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s worth noting that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving nucleophilic substitution or free radical bromination .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The presence of the methoxy group and the pyrrolidine ring could potentially influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

3-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-8-10-19(11-9-15)27(24,25)22-12-4-6-17(22)14-21-20(23)16-5-3-7-18(13-16)26-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBUBGETZMGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)

![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)

![2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2932550.png)